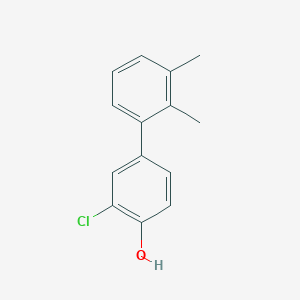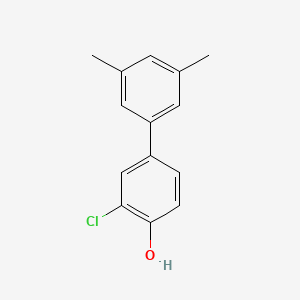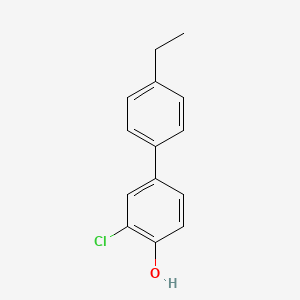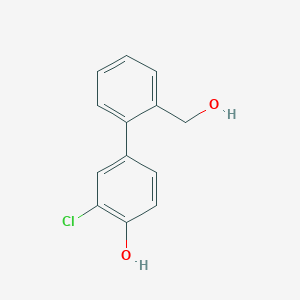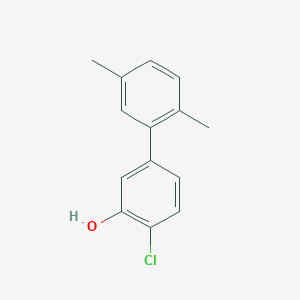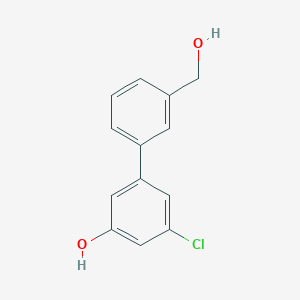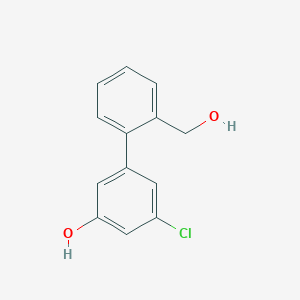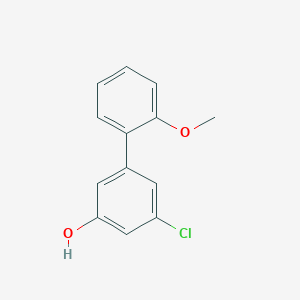
2-Chloro-5-(2,4-dimethylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(2,4-dimethylphenyl)phenol (95%) is a chemical compound that is widely used in scientific research. It is a white crystalline solid that is soluble in ethanol, acetone, and ether. It has a melting point of 91-93°C, and a boiling point of 162-164°C. This compound is used in a variety of applications, including synthesis, analytical chemistry, and biochemistry.
Wirkmechanismus
2-Chloro-5-(2,4-dimethylphenyl)phenol (95%) acts as an electrophile in substitution reactions. It is a strong nucleophile and is capable of forming covalent bonds with other molecules. The compound is also capable of forming hydrogen bonds with other molecules, which enables it to act as an acid or base in certain reactions.
Biochemical and Physiological Effects
2-Chloro-5-(2,4-dimethylphenyl)phenol (95%) has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450. It has also been shown to have an effect on the activity of certain hormones, such as cortisol. Additionally, it has been shown to have an effect on the central nervous system, as well as the cardiovascular system.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-5-(2,4-dimethylphenyl)phenol (95%) has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and purify. Additionally, it is relatively stable and has a low toxicity. However, it is not suitable for use in certain applications, such as in the synthesis of pharmaceuticals, due to its low solubility in water.
Zukünftige Richtungen
There are a number of potential future directions for the use of 2-Chloro-5-(2,4-dimethylphenyl)phenol (95%). These include the development of new synthesis methods, the use of the compound in the synthesis of new pharmaceuticals and agrochemicals, and the use of the compound as a catalyst in the production of polymers and other materials. Additionally, it may be possible to use the compound in the development of new analytical techniques, such as for the determination of trace metals, and in the development of new biochemistry techniques, such as for the detection of enzymes and other proteins.
Synthesemethoden
2-Chloro-5-(2,4-dimethylphenyl)phenol (95%) can be synthesized in a two-step process. The first step involves the reaction of 2,4-dimethylphenol with chlorine in the presence of a base, such as potassium hydroxide. This results in the formation of 2-chloro-5-(2,4-dimethylphenyl)phenol. The second step involves the purification of the product using crystallization.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(2,4-dimethylphenyl)phenol (95%) is used in a variety of scientific research applications. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in the production of polymers and other materials. Additionally, it is used in analytical chemistry as a reagent for the determination of trace metals, and in biochemistry as a reagent for the detection of enzymes and other proteins.
Eigenschaften
IUPAC Name |
2-chloro-5-(2,4-dimethylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-9-3-5-12(10(2)7-9)11-4-6-13(15)14(16)8-11/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANUTCQUPIIZKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)Cl)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685869 |
Source


|
| Record name | 4-Chloro-2',4'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(2,4-dimethylphenyl)phenol | |
CAS RN |
1261919-41-8 |
Source


|
| Record name | 4-Chloro-2',4'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

